1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-3-4-18(13-16(15)2)23-20(25)22-14-17-7-11-24(12-8-17)19-5-9-21-10-6-19/h3-6,9-10,13,17H,7-8,11-12,14H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRSUKFCODRXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethylphenyl Isocyanate: This intermediate can be synthesized by reacting 3,4-dimethylaniline with phosgene under controlled conditions.
Synthesis of 1-(Pyridin-4-yl)piperidine: This intermediate is prepared by reacting 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the reaction of 3,4-dimethylphenyl isocyanate with 1-(pyridin-4-yl)piperidine to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in studies to elucidate its effects on cellular processes and signaling pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of the study.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The high yields of 11n and related analogs suggest that methyl-substituted aryl groups are synthetically favorable. Replacing thiazole-piperazine with pyridine-piperidine (as in the target compound) may alter target selectivity, particularly in GPCR or kinase inhibition .
- Pharmacological Potential: Urea derivatives in lack explicit activity data, but structurally related compounds (e.g., GPCR ligands in ) emphasize the role of urea in modulating receptor interactions .
Biological Activity
1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a urea moiety linked to a dimethylphenyl group and a pyridinyl-piperidinyl side chain, which may contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. It interacts with multiple biological targets, including those involved in cell cycle regulation and apoptosis induction.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neurological Implications : The piperidine component suggests potential neuroactive properties, which warrant further investigation into its effects on the central nervous system.
The biological activity of 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer signaling pathways. This suggests that our compound may also affect these pathways.
- Receptor Modulation : The interaction with specific receptors (such as TLR7/8) can lead to immune modulation, enhancing the body’s ability to respond to tumors or infections .
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, the compound may help in reducing tumor size and proliferation rates.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of similar urea derivatives found that compounds with structural similarities exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | HeLa (Cervical Cancer) | 4.8 |
| 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | A549 (Lung Cancer) | TBD |
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a significant reduction in markers such as TNF-alpha and IL-6, indicating its potential utility as an anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Key parameters include:
- Absorption : Studies suggest moderate oral bioavailability.
- Metabolism : The compound is likely metabolized by liver enzymes, which could influence its efficacy and safety profile.
- Excretion : Renal excretion is anticipated, necessitating evaluation for potential nephrotoxicity.
Q & A
Basic: What are the standard synthetic routes for 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea?
The synthesis typically involves multi-step coupling and functionalization :
- Formation of aromatic intermediates : The 3,4-dimethylphenyl group is introduced via Ullmann coupling or nucleophilic substitution.
- Piperidine-pyridine assembly : The pyridin-4-yl piperidine moiety is synthesized through Buchwald-Hartwig amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine ring to the piperidine scaffold .
- Urea linkage : The final step often employs carbodiimide chemistry (e.g., EDCI/DMAP) to couple the aromatic amine with the piperidinylmethyl intermediate, forming the urea bond. Reaction conditions (e.g., DMF or CH₂Cl₂ solvent, 0–5°C for exothermic control) are critical for yield optimization .
Basic: How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine methylene at δ 2.5–3.5 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the piperidine ring .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~406.2) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the piperidine-pyridine junction and urea planar geometry, if crystalline derivatives are obtainable .
Basic: What in vitro assays are used for initial biological screening?
- Antiproliferative activity : NCI-60 cell line panels assess growth inhibition (GI₅₀ values) across cancer types. Urea derivatives with pyridine-piperidine motifs show IC₅₀ values <10 μM in leukemia (e.g., K-562) and breast cancer (MCF-7) models .
- Enzyme inhibition : Fluorescence-based assays (e.g., sEH inhibition) quantify activity via hydrolysis of epoxide substrates. Competitive FRET displacement assays (e.g., using ACPU analogs) measure binding affinity .
Advanced: How do structural modifications impact biological activity (SAR)?
- Piperidine substitutions : Adding methyl groups to the piperidine ring (e.g., 4-methyl) enhances metabolic stability by reducing CYP3A4-mediated oxidation. Conversely, bulkier groups (e.g., adamantane) improve target selectivity but reduce solubility .
- Aromatic ring variations : Fluorination of the phenyl ring (e.g., 4-fluorophenyl) increases membrane permeability, while methoxy groups (e.g., 3,4-dimethoxy) improve hydrogen bonding with kinase ATP pockets .
- Urea linker optimization : Replacing urea with thiourea decreases potency (ΔIC₅₀ ~5-fold), while N-methylation retains activity but reduces plasma protein binding .
Advanced: What mechanistic insights exist for its biological activity?
- Kinase inhibition : Molecular docking suggests interaction with EGFR or VEGFR-2’s ATP-binding site, where the pyridine-piperidine group occupies the hydrophobic back pocket, and the urea linker forms hydrogen bonds with catalytic lysine residues .
- Epoxide hydrolase modulation : Analogous compounds (e.g., TPPU derivatives) inhibit soluble epoxide hydrolase (sEH), stabilizing anti-inflammatory epoxy fatty acids. Competitive displacement assays using FRET probes (e.g., ACPU) confirm sub-nM binding .
- Synergistic effects : Piperidine-urea derivatives act as carbapenem synergists against MRSA by disrupting cell wall synthesis (e.g., via Penicillin-Binding Protein inhibition) .
Advanced: How can pharmacokinetic properties be optimized?
- Bioavailability : Prodrug strategies (e.g., esterification of the urea NH group) enhance oral absorption. For example, acetylated analogs show 7-fold higher Cₘₐₛ and 3300-fold increased AUC in rodent models .
- Solubility : Introducing sulfone or morpholine groups to the pyridine ring improves aqueous solubility (>50 μM in PBS) without compromising target affinity .
- Metabolic stability : Deuteration of labile C-H bonds (e.g., piperidine methyl groups) reduces first-pass metabolism, extending half-life (t₁/₂ >6 hrs in human hepatocyte assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
